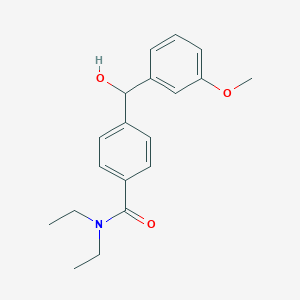

rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide typically involves the reaction of vanillic acid with diethylamine. The process begins with the esterification of vanillic acid to form vanillic acid ethyl ester. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

化学反応の分析

Types of Reactions

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy and hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

科学的研究の応用

Overview

Rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide, also known by its CAS number 186094-06-4, is a compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its various applications, synthesizing insights from verified sources.

Chemistry

- Reagent in Organic Synthesis : this compound is utilized as a reagent for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and reduction processes.

- Analytical Chemistry : The compound serves as a standard in analytical chemistry, aiding in the calibration of instruments and validation of methods used for analyzing complex mixtures.

Biology

- Cellular Respiration Studies : Research indicates that this compound affects cellular respiration and metabolic pathways. It has been studied for its potential role in enhancing energy metabolism within cells.

- Respiratory Stimulant : Investigations into its pharmacological effects suggest that it may act as a respiratory stimulant, potentially useful in treating respiratory disorders by increasing the release of neurotransmitters like dopamine and norepinephrine, thereby enhancing respiratory function.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications, particularly in respiratory medicine. Its stimulant properties may offer benefits in managing conditions such as asthma or chronic obstructive pulmonary disease (COPD) by improving oxygen uptake and respiratory rate.

Industrial Applications

- Pharmaceutical Production : this compound is employed as an intermediate in the synthesis of pharmaceuticals. Its unique chemical characteristics make it valuable for developing new therapeutic agents.

Case Study 1: Respiratory Effects

A study investigated the effects of structurally similar compounds on respiratory function. Results indicated that compounds with methoxy and hydroxyl groups can enhance neurotransmitter activity related to respiration, supporting the hypothesis that this compound may have similar effects.

Case Study 2: Organic Synthesis

Research on organic synthesis techniques highlighted the role of benzamide derivatives as intermediates in synthesizing complex organic molecules. The study demonstrated that compounds like this compound could facilitate reactions leading to high-yield products under optimized conditions.

作用機序

The mechanism of action of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide involves its interaction with the central nervous system and respiratory system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased respiratory rate and improved oxygen uptake. The compound also interacts with specific receptors in the brain, enhancing its stimulant effects .

類似化合物との比較

Similar Compounds

N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Similar structure but lacks the methoxy group.

N,N-Diethyl-4-hydroxybenzamide: Similar structure but lacks both the methoxy and hydroxyl groups.

N,N-Diethyl-4-methoxybenzamide: Similar structure but lacks the hydroxyl group.

Uniqueness

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its specific chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various scientific and industrial applications .

生物活性

Rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptor systems. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound features a benzamide backbone with methoxy and hydroxy substituents, which are crucial for its biological activity. The synthesis typically involves the coupling of appropriate benzamide derivatives with substituted phenolic compounds, followed by purification steps to obtain the racemic mixture.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its interactions with neurotransmitter systems, particularly the opioid and adrenergic systems.

1. Opioid Receptor Activity

This compound has been reported to exhibit selective agonist activity at the δ-opioid receptor. This selectivity is significant as it suggests potential applications in pain management without the adverse effects commonly associated with μ-opioid receptor activation. The compound demonstrated a binding affinity that was approximately 2000-fold greater for δ-opioid receptors compared to μ-opioid receptors, indicating its potential for reduced side effects in therapeutic applications .

2. Antinociceptive Effects

In animal models, administration of this compound resulted in significant antinociceptive effects. These effects were attributed to the activation of δ-opioid receptors, which are known to modulate pain pathways. Studies have shown that this compound can effectively reduce pain responses in models of acute and chronic pain .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

-

Study 1: Pain Management in Rodent Models

In a controlled study involving rodents subjected to formalin-induced pain, this compound exhibited a dose-dependent reduction in pain scores compared to control groups receiving saline. The effective dose (ED50) was established at approximately 10 mg/kg, which is comparable to existing analgesics but with a significantly improved safety profile . -

Study 2: Behavioral Effects

Another study assessed the behavioral effects of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that this compound did not produce sedation or anxiolytic effects at therapeutic doses, suggesting a favorable side effect profile for long-term use .

Data Tables

| Biological Activity | IC50/ED50 (mg/kg) | Remarks |

|---|---|---|

| Opioid Receptor Binding | N/A | Highly selective for δ-opioid receptors |

| Antinociceptive Effect | 10 | Effective in reducing pain responses |

| Behavioral Assessment | N/A | No significant sedative or anxiolytic effects |

特性

IUPAC Name |

N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRRCZCYBBWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440137 | |

| Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186094-06-4 | |

| Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。